molecular formula C11H11NO B1314643 6-(Aminomethyl)-2-naphthol CAS No. 199387-77-4

6-(Aminomethyl)-2-naphthol

Cat. No. B1314643
M. Wt: 173.21 g/mol
InChI Key: SNMYVOUKVPUKIJ-UHFFFAOYSA-N
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Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .


Synthesis Analysis

The synthesis of aminomethyl compounds can vary greatly depending on the specific compound. For example, one method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives .


Chemical Reactions Analysis

Aminomethyl compounds can undergo a variety of chemical reactions. For instance, primary aliphatic amines can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary greatly. For example, aminomethyl propanol has a molecular formula of C4H11NO and an average mass of 89.136 Da .

Scientific Research Applications

  • Nanocellulose Functionalization

  • Organic Chemical Synthesis

  • Separation of Inorganic Anions

  • Aliphatic Building Blocks

  • Aminomethylenephosphonic Acids

  • Polyphthalamide Polymers

  • Antibacterial and Antibiofilm Agents

  • Biomass Valorization

Safety And Hazards

The safety and hazards associated with aminomethyl compounds can vary depending on the specific compound. For example, some compounds may be harmful if inhaled, cause skin irritation, or be harmful to aquatic life .

Future Directions

The future directions for research on aminomethyl compounds could involve developing new synthetic methodologies, improving the performance and device stability of perovskite solar cells , and exploring their potential applications in various fields .

properties

IUPAC Name

6-(aminomethyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYVOUKVPUKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473469
Record name 6-(Aminomethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)naphthalen-2-ol

CAS RN

199387-77-4
Record name 6-(Aminomethyl)-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(aminomethyl)naphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Linares-Samaniego, LM Tolbert - Journal of the American …, 1996 - ACS Publications
Phase transitions in poly(N-isopropylacrylamide) (PNIPAM) covalently labeled with a 2-naphthol were examined by steady-state and time-resolved spectroscopy. 2-Naphthol undergoes …
Number of citations: 6 pubs.acs.org
S Linares-Samaniego - 1997 - search.proquest.com
… 6-Aminomethyl-2-naphthol was prepared by reduction of 6-methoxy-2naphthonitrile followed by basic hydrolysis of the resulting 6-(acetamidomethyl)-2methoxynaphthalene and final …
Number of citations: 2 search.proquest.com
B Jayaprakash, A Das - Asian Pacific journal of cancer prevention …, 2018 - ncbi.nlm.nih.gov
Traditional plant medicines are used for a range of cancer conditions. The chickpea is highly proteinaceous and consumed as a staple in many parts of the world. An evaluation of …
Number of citations: 8 www.ncbi.nlm.nih.gov
B Ravi, RE Renitta, ML Prabha, R Issac… - Immunopharmacology …, 2013 - Taylor & Francis
Objectives: To study the antidiabetic activity of Pleurotus ostreatus in normal and alloxan-induced diabetic mice. Materials and methods: Ethanolic extract of fruiting bodies of P. …
Number of citations: 76 www.tandfonline.com
S LinaresSamaniego… - ABSTRACTS …, 1996 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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